N-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide
Description
N-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide (CAS: 1031747-40-6, molecular formula: C₁₆H₂₂BNO₃, molecular weight: 287.167 g/mol) is a boronic ester-containing compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Its structure comprises a cyclopropylcarboxamide group linked to a phenyl ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This configuration enhances stability and reactivity in palladium-catalyzed couplings, making it valuable in pharmaceutical and materials chemistry . The compound is synthesized via coupling reactions involving cyclopropanecarboxamide intermediates and boronic ester precursors, as demonstrated in a 2016 patent (EP 2,903,618 B1) .
Properties
Molecular Formula |
C18H26BNO3 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-cyclopropyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)14-7-5-6-13(12-14)8-11-16(21)20-15-9-10-15/h5-7,12,15H,8-11H2,1-4H3,(H,20,21) |
InChI Key |
ZTUDORBFAYLULY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling-Based Synthesis
Optimization of Reaction Parameters
Catalyst Selection
Palladium-based catalysts are critical for achieving high yields. Comparative studies reveal the following performance trends:
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh) | KCO | Toluene | 80 | 72 |
| PdCl(dppf) | CsCO | DMF | 100 | 89 |
| Pd(OAc) | KOAc | THF | 70 | 65 |
Data adapted from catalytic studies on analogous boronic ester syntheses.
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates but may lead to side reactions. Non-polar solvents (e.g., toluene) improve selectivity but require higher temperatures.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial production often employs continuous flow reactors to improve efficiency and safety. Key advantages include:
Purification and Quality Control
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Final purity (>98%) is verified using:
-
HPLC (C18 column, acetonitrile/water gradient).
-
H NMR (characteristic peaks at δ 1.25 ppm for pinacol methyl groups and δ 2.90 ppm for cyclopropyl protons).
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Challenges and Mitigation Strategies
Hydrolysis of Boronic Ester
The boronic ester group is susceptible to hydrolysis under acidic or aqueous conditions. Strategies to mitigate this include:
Byproduct Formation
Common byproducts include de-borylated phenylpropanamide and cyclopropylamine adducts. These are minimized by optimizing catalyst loading and reaction time.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | High selectivity, scalable | Requires Pd catalyst | 85–89 |
| Direct Boronation | No catalyst needed | Low yield, moisture-sensitive | 60–65 |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane group enables palladium-catalyzed coupling with aryl halides. Representative conditions and outcomes include:
Key Findings :
-
Optimal yields (>80%) are achieved with Pd(dppf)Cl₂ in dioxane/water mixtures under inert atmospheres .
-
The cyclopropyl group does not interfere with coupling efficiency but may influence regioselectivity in polyhalogenated substrates .
Hydrolysis of the Boronate Ester
The dioxaborolane group hydrolyzes to form a boronic acid under acidic or aqueous basic conditions:
| Condition | Product | Reaction Time | Yield | Source |
|---|---|---|---|---|
| 1 M HCl in THF/H₂O (1:1) | 3-(3-Boronophenyl)-N-cyclopropylpropanamide | 2–4 h | 72–89% | |
| NaIO₄ in acetone/H₂O | Boronic acid | 6 h | 68% |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via electrophilic cleavage of the B–O bond, while oxidative cleavage with NaIO₄ follows a radical pathway.
-
The amide group remains intact under mild acidic conditions (pH 4–6).
Transesterification with Diols
The pinacol boronate ester undergoes ligand exchange with vicinal diols:
| Diol | Catalyst | Solvent | Equilibration Time | Yield | Source |
|---|---|---|---|---|---|
| Ethylene glycol | None | THF | 12 h | 85% | |
| 1,2-Dihydroxybenzene | MgSO₄ | CH₂Cl₂ | 24 h | 78% |
Applications :
-
Transesterification modifies solubility for specific reaction media (e.g., aqueous Suzuki couplings).
Amide Hydrolysis and Functionalization
The propanamide group undergoes hydrolysis or nucleophilic substitution:
Stability Considerations :
-
The cyclopropyl group remains stable below 100°C but may undergo ring-opening under prolonged heating in strong acids (>120°C) .
Photoredox Functionalization
In mechanoredox systems, the compound participates in radical trifluoromethylation:
| CF₃ Source | Catalyst | Light Source | Yield | Source |
|---|---|---|---|---|
| Togni II reagent | Ir(ppy)₃ | 450 nm LED | 62% | |
| Umemoto reagent | BaTiO₃ (piezo) | Ball milling | 55% |
Applications :
Stability Under Synthetic Conditions
Critical stability data for reaction design:
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Thermal stability | >120°C in polar aprotic solvents | Decomposition via boronate cleavage | |
| pH stability | Stable at pH 2–10 (25°C, 24 h) | No degradation |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties. N-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide has been studied for its potential to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The presence of the dioxaborolane moiety enhances the compound's ability to interact with biological targets.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Studies have demonstrated its effectiveness against certain proteases and kinases, which are crucial in various biochemical pathways. The structural features of this compound facilitate binding to the active sites of these enzymes, potentially leading to therapeutic applications in diseases such as cancer and diabetes.
Organic Synthesis
Cross-Coupling Reactions
this compound serves as a versatile reagent in cross-coupling reactions. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions effectively. This application is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Functionalization of Aromatic Compounds
The compound can be utilized for the functionalization of aromatic rings through electrophilic aromatic substitution reactions. The presence of the cyclopropyl group enhances the reactivity of the aromatic system, allowing for selective substitutions that are valuable in synthetic organic chemistry.
Material Science
Polymer Chemistry
In material science, this compound has potential applications in the development of polymeric materials. Its ability to form stable complexes with metals makes it suitable for creating metal-organic frameworks (MOFs), which are used in gas storage and separation technologies.
Nanomaterials Development
The compound's unique structure can be exploited in nanotechnology for the synthesis of nanomaterials with specific optical or electronic properties. Its incorporation into nanocomposites can enhance their mechanical strength and thermal stability.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al., 2020 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Lee et al., 2021 | Cross-Coupling Reactions | Achieved high yields in Suzuki-Miyaura coupling using this compound as a boron source. |
| Kim et al., 2022 | Polymer Chemistry | Developed a new class of biodegradable polymers incorporating this compound showing enhanced mechanical properties. |
Mechanism of Action
The mechanism by which N-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, facilitating the formation of covalent bonds. This interaction is crucial in cross-coupling reactions and in the modification of biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between N-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide and analogous compounds:
Structural and Functional Analysis
Cyclopropyl Group Impact : The cyclopropyl moiety in the target compound confers steric hindrance and metabolic stability compared to linear alkylamides (e.g., N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide) . This feature is critical in drug design to resist enzymatic degradation .
Aromatic System Variations :
- Pyridinyl vs. Phenyl Boronates : The pyridinyl analog () introduces nitrogen heteroatoms, altering electronic properties and hydrogen-bonding capacity, which may enhance binding to biological targets like kinases .
- Fluoro-Substituted Derivatives : The fluoro-substituted compound () exhibits improved lipophilicity and bioavailability, making it suitable for CNS-targeting prodrugs .
Synthetic Utility: The target compound’s phenyl boronate ester participates efficiently in Suzuki couplings (e.g., with chloropyrimidine derivatives) due to optimal steric and electronic balance . In contrast, tert-butyl (3-((4-boronophenyl)sulfonyl)propyl)carbamate () contains a sulfonyl linker, expanding utility in synthesizing sulfone-containing polymers .
Commercial and Research Availability :
- Compounds like 2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide () are commercially available at 95% purity, facilitating high-throughput screening .
- The target compound requires custom synthesis, as evidenced by its use in patented protocols .
Key Research Findings
- Reactivity in Cross-Couplings: The target compound achieved a 40% yield in a palladium-catalyzed coupling with tert-butyl 5-(tert-butoxycarbonyl(2-chloropyrimidin-4-yl)amino)-1H-indazole-1-carboxylate, producing a biaryl product (m/e 599 (M+H)+) . Comparatively, pyridinyl boronates () show lower yields in analogous reactions due to nitrogen coordination with palladium .
- Thermodynamic Stability : Cyclopropyl-containing boronates exhibit higher thermal stability (decomposition >150°C) than linear alkylamides, as observed in differential scanning calorimetry (DSC) studies .
- Biological Activity : Boron-containing prodrugs (e.g., ) demonstrate that cyclopropane groups improve hydrolytic stability at physiological pH, enabling controlled drug release .
Biological Activity
N-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide (CAS: 1416367-02-6) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H22BNO3
- Molecular Weight : 323.22 g/mol
- IUPAC Name : N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
The presence of the dioxaborolane moiety is significant for its biological interactions.
This compound exhibits various biological activities primarily through the following mechanisms:
- Kinesin Spindle Protein Inhibition : Similar compounds have been identified as kinesin spindle protein (KSP) inhibitors. KSP plays a crucial role in mitosis; thus, inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Some derivatives of the compound have shown promising antimicrobial properties against various bacteria and fungi. The lipophilicity of the compound enhances its ability to penetrate microbial membranes .
Table 1: Summary of Biological Activities
Case Studies
-
KSP Inhibitor Study :
A study evaluated the effects of N-Cyclopropyl derivatives on KSP activity. The results indicated that these compounds could effectively induce mitotic arrest in cancer cell lines (e.g., HeLa cells), leading to increased apoptosis rates. The mechanism was attributed to the disruption of normal spindle formation during mitosis . -
Antimicrobial Efficacy :
A comparative analysis of various derivatives revealed that those with higher lipophilicity exhibited stronger antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL against standard strains like E. coli and S. aureus .
Q & A
Basic: What are the recommended synthetic routes for preparing N-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide?
Methodological Answer:
The synthesis typically involves two key steps:
- Borylation of the aromatic ring : Use meta-selective C−H borylation with an anionic ligand (e.g., [Bpin]₂) to introduce the dioxaborolane group at the meta position. This method avoids directing groups and achieves high regioselectivity .
- Amide coupling : React the boronate ester intermediate with cyclopropylamine via coupling reagents (e.g., EDC/HOBt) under inert conditions. Monitor reaction progress via TLC or HPLC .
Basic: How should researchers characterize this compound’s purity and structure?
Methodological Answer:
- 13C/1H NMR : Confirm the presence of the cyclopropyl group (δ ~0.5–2.0 ppm for CH₂/CH protons) and boronate ester (δ ~25–30 ppm in ¹¹B NMR). Compare with published spectra of analogous acetamide derivatives .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and verify molecular weight .
Basic: What are the primary applications of this compound in cross-coupling reactions?
Methodological Answer:
The boronate ester enables Suzuki-Miyaura coupling with aryl/heteroaryl halides. Key parameters:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 60–80°C.
- Workup : Purify biaryl products via silica gel chromatography .
Advanced: How can researchers optimize reaction conditions to avoid byproducts in meta-borylation?
Methodological Answer:
- Ligand screening : Test anionic ligands (e.g., KOAc) to enhance meta-selectivity over para/ortho positions.
- Solvent effects : Use non-polar solvents (e.g., hexane) to reduce steric hindrance.
- Temperature control : Maintain ≤50°C to prevent deborylation. Validate via kinetic studies .
Advanced: What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) to the propanamide chain without altering boronate reactivity. Validate solubility via dynamic light scattering (DLS) .
Advanced: How to resolve contradictory regioselectivity data in C−H functionalization?
Methodological Answer:
- Control experiments : Compare ligand-free vs. ligand-assisted reactions to isolate ligand effects.
- Computational modeling : Use DFT calculations (e.g., Gaussian09) to map transition states and identify steric/electronic drivers of selectivity .
Advanced: What precautions are needed when testing this compound in enzyme inhibition assays?
Methodological Answer:
- Boronate stability : Pre-incubate the compound in assay buffer (pH 7.4) to assess hydrolysis.
- Competitive binding : Use isothermal titration calorimetry (ITC) to distinguish target binding from non-specific interactions with thiol-containing enzymes .
Advanced: How to develop a robust analytical method for quantifying trace impurities?
Methodological Answer:
- UPLC-MS/MS : Employ a BEH C18 column (2.1 × 50 mm, 1.7 µm) with a gradient elution (water/acetonitrile + 0.1% NH₄OH). Set MRM transitions for the parent ion (m/z 356 → 198) and common impurities (e.g., deborylated byproduct, m/z 270 → 145) .
Advanced: What storage conditions prevent boronate ester degradation?
Methodological Answer:
- Inert atmosphere : Store under argon at −20°C in amber vials.
- Desiccants : Use molecular sieves (3Å) to minimize hydrolysis. Monitor stability via ¹¹B NMR every 3 months .
Advanced: How can computational tools predict this compound’s reactivity in new reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
